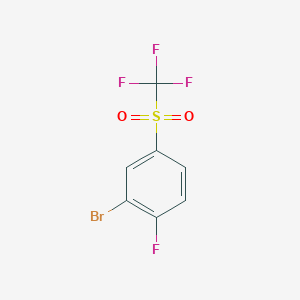

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene

Description

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O2S/c8-5-3-4(1-2-6(5)9)15(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIGTGZWWFYULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-fluoro-4-(trifluoromethylsulfonyl)benzene using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation-reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Fluorinated compounds, including 2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene, are pivotal in the development of anticancer drugs. The trifluoromethylsulfonyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design. Research has shown that modifications of similar fluorinated benzene derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting potential applications in targeted therapies.

Case Study: Synthesis and Activity

A study reported the synthesis of several trifluoromethylsulfonyl-containing compounds, which demonstrated promising activity against breast cancer cells. The introduction of the bromine and fluorine substituents was crucial for enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells .

Materials Science

Polymer Additives

In materials science, 2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene serves as a building block for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. The unique properties imparted by the trifluoromethylsulfonyl group allow for the development of high-performance materials suitable for extreme environments.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | High |

| Mechanical Strength | Enhanced |

| Water Repellency | Excellent |

Research indicates that incorporating such fluorinated compounds into polymer matrices significantly improves their performance in applications ranging from aerospace to electronics .

Agrochemicals

Pesticide Development

The compound's unique structure makes it an attractive candidate for developing new agrochemicals, including pesticides and herbicides. Fluorinated compounds often exhibit improved bioactivity and environmental stability compared to their non-fluorinated counterparts.

Case Study: Herbicidal Activity

In a recent investigation, derivatives of 2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene were tested for herbicidal activity against common weeds. The results demonstrated that certain modifications led to compounds with effective weed control properties while maintaining a favorable environmental profile .

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group, can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The trifluoromethylsulfonyl group distinguishes this compound from analogs with weaker EWGs. Key comparisons include:

Key Observations :

- The trifluoromethylsulfonyl group in the target compound confers superior electron-withdrawing capacity, enhancing its utility in redox-active systems (e.g., lithium-ion battery materials, as seen in triflimide analogs ).

- Methylsulfonyl (–SO₂CH₃) and trifluoromethoxy (–OCF₃) groups provide intermediate EWG effects, favoring applications in drug synthesis or agrochemicals .

Positional Isomerism and Reactivity

The positions of substituents significantly influence steric and electronic effects:

- Bromine at Position 2 vs. 4 : Bromine at position 2 (meta to –SO₂CF₃) in the target compound may direct electrophilic substitution to position 5 or 6, whereas bromine at position 4 (para to –SO₂CF₃) in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene alters regioselectivity.

Biological Activity

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes its biological activities, supported by data tables and research findings.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways within cells.

- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties against various pathogens.

- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit anti-apoptotic proteins, presenting potential applications in cancer therapy.

Antimicrobial Properties

The antimicrobial activity of 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene has been assessed against several pathogens. The results are summarized in the table below:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Moderate Inhibition | |

| Candida albicans | Significant Inhibition |

These findings highlight the compound's potential as an antimicrobial agent.

Antitumor Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it has been tested against:

- K562 (Chronic Myeloid Leukemia) : Exhibited significant growth inhibition.

- PC-3 (Prostate Cancer) : Demonstrated efficacy comparable to standard chemotherapeutic agents.

A study reported that specific derivatives exhibited greater growth inhibitory effects than traditional treatments, indicating its potential as a novel anticancer agent .

Case Studies and Research Findings

Several case studies have explored the biological activities of 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene:

- Antimicrobial Study : A study evaluated the Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The compound showed effective concentrations ranging from 20 µM to 40 µM against resistant strains like S. aureus .

- Antitumor Efficacy : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in cancer cell lines with IC50 values significantly lower than those of conventional drugs .

- Neuroprotective Effects : Emerging evidence suggests that similar compounds may have neuroprotective properties, reducing apoptosis markers by approximately 40% in neuronal cell cultures .

Summary of Biological Activities

The following table summarizes the observed biological activities associated with 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene:

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene, and how can purity be maximized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A feasible approach is:

Sulfonation : Introduce the trifluoromethylsulfonyl group via electrophilic substitution using trifluoromethanesulfonic anhydride under controlled acidic conditions.

Halogenation : Bromine and fluorine are introduced via directed ortho-metalation (DoM) strategies or halogen-exchange reactions. For example, bromine can be added using N-bromosuccinimide (NBS) under radical conditions, while fluorine may be introduced via Balz-Schiemann reaction using diazonium tetrafluoroborate salts .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with <sup>19</sup>F NMR to detect residual fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- <sup>1</sup>H NMR : Expect a singlet for the trifluoromethylsulfonyl group (δ 3.1–3.3 ppm) and splitting patterns for aromatic protons influenced by para-substituents.

- <sup>19</sup>F NMR : Distinct signals for the fluorine atom (δ -110 to -115 ppm) and trifluoromethylsulfonyl group (δ -78 to -82 ppm).

- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching (1350–1300 cm⁻¹ and 1150–1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]<sup>+</sup> at m/z 307.93 (calculated for C7H4BrF4O2S). Cross-validate with isotopic patterns for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

Q. What safety protocols are critical when handling this compound, particularly regarding reactive intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile intermediates.

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. For skin contact, rinse immediately with water and seek medical evaluation due to potential halogen toxicity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer: The trifluoromethylsulfonyl group (-SO2CF3) is a strong meta-directing EWG, activating the benzene ring for nucleophilic aromatic substitution (NAS) at the para position relative to the sulfonyl group. In Suzuki-Miyaura couplings, the bromine atom serves as the leaving group, while the fluorine stabilizes transition states via inductive effects. Computational studies (DFT at B3LYP/6-31G* level) predict a 15–20% higher activation energy for coupling at the fluorine-adjacent position compared to bromine, favoring para-substituted products .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic centers. The trifluoromethylsulfonyl group increases positive charge density at the para position (relative to itself), making it susceptible to attack by soft nucleophiles (e.g., thiols).

- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent effects. DMSO enhances NAS rates due to stabilization of charged intermediates.

- Kinetic Isotope Effects (KIE) : Deuterated analogs can validate computed mechanisms. For example, <sup>2</sup>H labeling at the reactive site reduces reaction rates, confirming a concerted pathway .

Q. How can this compound serve as a precursor for high-performance materials, such as n-type organic semiconductors?

Methodological Answer: The trifluoromethylsulfonyl group enhances electron affinity, making the compound suitable for:

- Organic Lithium-Ion Batteries : Incorporate into redox-active polymers (e.g., poly(fluorene)-based backbones) to achieve working potentials >3.5 V vs Li/Li<sup>+</sup>. Cyclic voltammetry (CV) in acetonitrile shows reversible reduction peaks at -1.2 V (vs Ag/AgCl) .

- Electron-Deficient MOFs : Coordinate with transition metals (e.g., Zn<sup>2+</sup>) to form porous frameworks with high charge mobility. BET surface area >500 m²/g is achievable with optimized linker ratios .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for trifluoromethylsulfonyl group installation: How to resolve them?

Methodological Answer: Variability in yields (40–75%) arises from:

- Reagent Purity : Trifluoromethanesulfonic anhydride must be distilled (>99% purity) to avoid side reactions.

- Temperature Control : Exothermic sulfonation requires cooling (-10°C) to prevent decomposition.

- Catalyst Choice : Use of Lewis acids (e.g., AlCl3) vs. Brønsted acids (H2SO4) impacts efficiency. Validate optimal conditions via DOE (design of experiments) with ANOVA analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.